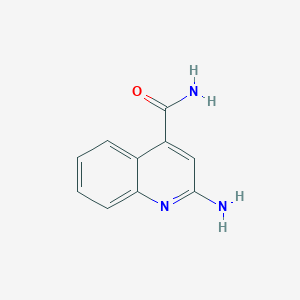

2-Aminoquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWCMUREKFWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282465 | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16335-07-2 | |

| Record name | NSC26049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Aminoquinoline-4-carboxamide Chemical Properties

Executive Summary

2-Aminoquinoline-4-carboxamide (CAS: 16335-07-2) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its bifunctional electronic character.[1][2][3] It serves as a critical pharmacophore in the development of antimalarials (e.g., DDD107498), kinase inhibitors, and antitubercular agents. The molecule features a planar quinoline core substituted with an electron-donating amino group at the C2 position and an electron-withdrawing carboxamide at the C4 position. This "push-pull" electronic system creates unique reactivity profiles and hydrogen-bonding capabilities essential for high-affinity binding to biological targets, particularly within ATP-binding pockets of enzymes.

Physicochemical Profile

The following data establishes the baseline identity and physical behavior of the core scaffold.

| Property | Value / Description | Notes |

| IUPAC Name | 2-Aminoquinoline-4-carboxamide | |

| CAS Registry | 16335-07-2 | Core unsubstituted amide |

| Molecular Formula | C₁₀H₉N₃O | |

| Molecular Weight | 187.20 g/mol | |

| Melting Point | 164.0 – 165.0 °C | Recrystallized from benzene/ethanol |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents (hexane) |

| pKa (Calculated) | ~5.8 (Quinoline N), ~14 (Amide) | The 2-amino group increases basicity of the ring nitrogen via resonance |

| H-Bond Donors | 2 (NH₂), 1 (Amide NH) | Critical for active site interactions |

| H-Bond Acceptors | 2 (Ring N, Amide O) |

Synthetic Strategies

The synthesis of 2-aminoquinoline-4-carboxamide and its derivatives typically follows two primary logic paths: Ring Expansion/Construction (Pfitzinger-type) or Functionalization of a pre-formed quinoline core.

Pathway A: Isatin-Based Ring Expansion (The Pfitzinger Variation)

This is the most authoritative route for generating the 4-carboxamide core directly or via the carboxylic acid intermediate. The reaction utilizes isatin, which provides the benzene ring and the C4/N1 atoms of the final quinoline.

Mechanism:

-

Nucleophilic Attack: The base-catalyzed condensation of a ketone or amidine enolate with isatin.

-

Ring Opening: Hydrolysis of the isatin lactam bond (isatinate formation).

-

Cyclization: Recyclization to form the 6-membered pyridine ring of the quinoline.

Pathway B: Nucleophilic Aromatic Substitution (SɴAr)

Starting from 2-chloroquinoline-4-carboxamide, the 2-amino group can be introduced via displacement. This is preferred when complex substituents are required on the 2-amino nitrogen.

Synthetic Logic Diagram

The following diagram visualizes the decision tree for synthesizing this scaffold.

Caption: Figure 1. Synthetic routes to 2-aminoquinoline-4-carboxamide.[4][5] The direct cyclization (Blue) is the most atom-economical route for the primary amide.

Chemical Reactivity & Functionalization

The 2-aminoquinoline-4-carboxamide scaffold offers three distinct vectors for chemical modification, allowing for fine-tuning of pharmacokinetic properties.

The 2-Amino Group (Nucleophilic Vector)

The exocyclic nitrogen at position 2 is chemically distinct from a standard aniline due to resonance with the quinoline ring nitrogen.

-

Acylation/Sulfonylation: Readily reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is a common strategy to improve lipophilicity or target specific hydrophobic pockets (e.g., in kinase inhibitors).

-

Sandmeyer Transformation: The amino group can be converted to a diazonium salt and subsequently displaced by halides (Cl, Br, I) or cyano groups, allowing the 2-position to be reset for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

The 4-Carboxamide Group (Electrophilic/H-Bonding Vector)

-

Dehydration: Treatment with POCl₃ or SOCl₂ converts the primary amide to a nitrile (CN) . This alters the polarity significantly and removes a hydrogen bond donor.

-

Hoffmann Rearrangement: Under oxidative conditions (Br₂/NaOH), the amide can be degraded to an amine, yielding 2,4-diaminoquinoline.

Ring Electrophilic Substitution

The C2-amino group is strongly electron-donating, activating the quinoline ring (specifically positions 3, 6, and 8) toward electrophilic aromatic substitution (halogenation, nitration). However, the C4-carboxamide is electron-withdrawing, which tempers this reactivity, often directing electrophiles to the C6 position (para to the ring nitrogen) or C3 position (ortho to the amino group).

Medicinal Chemistry Applications

This scaffold acts as a "molecular clamp," capable of engaging targets through bidentate hydrogen bonding.

Case Study: Antimalarial PfEF2 Inhibition (DDD107498)

The most prominent application of this core is DDD107498 (M5717) , a potent antimalarial agent.

-

Mechanism: It inhibits Plasmodium falciparum translation elongation factor 2 (PfEF2), halting protein synthesis.

-

SAR Insight: The 4-carboxamide is essential for binding. The 2-amino position is substituted with a lipophilic tail to traverse the parasite membrane and fit into the hydrophobic channel of the enzyme.

-

Key Interaction: The quinoline nitrogen and the 2-amino group often form a donor-acceptor motif with backbone residues in the target protein.

Kinase Inhibition

In oncology, derivatives of this scaffold function as ATP-competitive inhibitors. The planar quinoline mimics the adenine ring of ATP.

-

Binding Mode: The N1-C2-NH2 motif functions as a hinge binder.

-

Selectivity: Modifying the 4-carboxamide to a reversed amide or ester often shifts selectivity profiles between different kinase families (e.g., c-Met vs. VEGFR).

Caption: Figure 2. Structure-Activity Relationship (SAR) map. The 4-position anchors the molecule, while the 2-position modulates physicochemical properties.

Experimental Protocol: Synthesis of 2-Aminoquinoline-4-carboxamide

Objective: Synthesis of the core scaffold via the reaction of Isatin and Ethanimidamide (Acetamidine).

Materials

-

Isatin (CAS 91-56-5)

-

Ethanimidamide hydrochloride (Acetamidine HCl)

-

1,4-Dioxane (Anhydrous)

-

Sodium Ethoxide (NaOEt) or similar base

-

Reflux condenser, magnetic stirrer, inert atmosphere (N₂).

Methodology

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (20 mmol, 2.94 g) in anhydrous 1,4-dioxane (40 mL) .

-

Addition: Add Ethanimidamide hydrochloride (22 mmol) to the solution.

-

Base Activation: Slowly add Sodium Ethoxide (40 mmol) to liberate the free amidine and catalyze the condensation. The solution will likely change color (deep red/orange) as the isatin ring opens.

-

Reflux: Heat the mixture to reflux (101 °C) under nitrogen. Monitor by TLC (Eluent: 10% MeOH in DCM). The reaction typically requires 4–6 hours for completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates directly upon cooling. If not, reduce solvent volume by 50% under vacuum.

-

Add ice-cold water (50 mL) to the residue to precipitate the crude product and remove inorganic salts.

-

-

Purification:

-

Filter the solid precipitate.[6]

-

Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or a benzene/ethanol mixture. Allow to crystallize slowly.

-

-

Validation:

-

Yield: Expected ~85-95%.

-

Melting Point: Verify range 164–165 °C.

-

1H NMR (DMSO-d₆): Look for characteristic singlets for the amide protons (~7.5-8.0 ppm) and the C3-H aromatic proton.

-

References

-

Synthesis via Isatin/Amidine: Product Class 4: Quinolinones and Related Systems: 2-Aminoquinoline-4-carboxamide. Thieme Connect.[7] Link

-

Antimalarial Application (DDD107498): Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320. Link

-

Pfitzinger Reaction Review: Shiri, M. (2012). Indoles as building blocks in the synthesis of heterocycles. Chemical Reviews. Link

-

Physical Properties: PubChem Compound Summary for CID 23132160 (Isomer reference and derivatives). Link(Note: While this link is for the 4,3-isomer, it provides the closest validated spectral datasets for the class).

-

General Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[8]

Sources

- 1. 791626-61-4|2-Aminoquinoline-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 89446-21-9|2-(Dimethylamino)-4-methylquinoline-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1780321-67-6|2-Aminoquinoline-7-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Aminoquinoline | CAS#:580-22-3 | Chemsrc [chemsrc.com]

- 5. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Precision Synthesis of 2-Aminoquinoline-4-carboxamide: The Pfitzinger-Amidation Platform

The following technical guide details the precision synthesis of 2-aminoquinoline-4-carboxamide starting from isatin . This workflow prioritizes chemical fidelity, scalability, and modularity, designed for application in high-value medicinal chemistry programs (e.g., antimalarial, anticancer, or kinase inhibitor development).

Executive Summary & Strategic Rationale

The 2-aminoquinoline-4-carboxamide scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent activity against Plasmodium falciparum (via inhibition of translation elongation factor 2, PfEF2) and various oncogenic kinases.

While classical quinoline syntheses (e.g., Skraup, Friedländer) exist, the Pfitzinger reaction offers the most reliable regio-control for generating the 4-carboxyl functionality derived directly from the isatin lactam ring. This guide presents a Two-Phase Modular Protocol :

-

Phase I (Core Assembly): A modified Pfitzinger condensation using acetamidine to install the critical 2-amino functionality directly, yielding 2-aminoquinoline-4-carboxylic acid.

-

Phase II (Functionalization): specific amidation of the C4-carboxylate to the target carboxamide.

This stepwise approach is superior to "one-pot" attempts, which often suffer from competitive hydrolysis, low yields, and difficult purification of the 2-amino/2-oxo tautomers.

Retrosynthetic Analysis & Mechanism

The strategic disconnection reveals isatin (1) and acetamidine (2) as the optimal precursors. The C4-carboxylate of the quinoline originates from the C2-carbonyl of the isatin lactam, while the C2-amino group is introduced via the amidine reagent.

Mechanistic Pathway[1][2][3]

-

Ring Opening: Base-mediated hydrolysis of isatin opens the lactam ring to form isatinate (2-aminophenylglyoxylic acid).

-

Condensation: The nucleophilic

-carbon of acetamidine (generated in situ) attacks the C3-ketone of the isatinate. -

Cyclization: Intramolecular condensation between the amidine nitrogen and the isatinate carboxyl/ketone functionality closes the pyridine ring.

-

Aromatization: Loss of water drives the formation of the aromatic quinoline system.

Figure 1: Mechanistic flow from Isatin to the Target Carboxamide via the Pfitzinger-Amidine pathway.

Experimental Protocols

Phase I: Synthesis of 2-Aminoquinoline-4-carboxylic Acid

This step utilizes a modified Pfitzinger reaction. The use of acetamidine hydrochloride requires in situ neutralization to generate the reactive free base.

Reagents:

-

Isatin (1.0 equiv)

-

Acetamidine Hydrochloride (1.2 equiv)

-

Potassium Hydroxide (KOH) (4.0 equiv)

-

Solvent: Ethanol/Water (1:1 v/v) or Dioxane (anhydrous, if hydrolysis is a major side-reaction).

Protocol:

-

Preparation of Isatinate: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isatin (10 mmol, 1.47 g) in 10% aqueous KOH (20 mL). Heat gently to 50°C until the solution turns yellow/orange, indicating complete ring opening to potassium isatinate.

-

Amidine Addition: Add Acetamidine Hydrochloride (12 mmol, 1.13 g) to the reaction mixture. Note: If using acetamidine HCl, ensure sufficient excess base (KOH) is present to neutralize the HCl and catalyze the condensation.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours . Monitor reaction progress via TLC (System: MeOH/DCM 1:9). The starting isatin spot should disappear, and a highly polar fluorescent spot (the acid) should appear near the baseline.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the ethanol fraction under reduced pressure (rotary evaporator).

-

Acidify the remaining aqueous residue carefully with Glacial Acetic Acid (or 1M HCl) to pH 4–5. Caution: CO2 evolution and precipitation will occur.

-

Allow the precipitate to mature in the refrigerator (4°C) for 2 hours.

-

-

Purification: Filter the solid precipitate, wash extensively with cold water (to remove inorganic salts), and dry in a vacuum oven at 60°C.

-

Yield Expectation: 65–80%.

-

Appearance: Yellow to pale brown solid.

-

Phase II: Conversion to 2-Aminoquinoline-4-carboxamide

Direct conversion of the carboxylic acid to the primary amide requires activation to avoid side reactions at the 2-amino position. The CDI (Carbonyldiimidazole) method is preferred over aggressive chlorinating agents (

Reagents:

-

2-Aminoquinoline-4-carboxylic acid (Intermediate 3) (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Ammonium Hydroxide (25% aq.

) or Ammonium Carbonate (excess) -

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: In a dry flask under nitrogen atmosphere, dissolve 2-Aminoquinoline-4-carboxylic acid (5 mmol) in anhydrous DMF (10 mL).

-

Add CDI (6 mmol, 0.97 g) in one portion. Stir at room temperature for 1–2 hours. Observe the release of

gas. -

Amidation: Once gas evolution ceases (indicating formation of the acyl-imidazole intermediate), cool the mixture to 0°C.

-

Add Ammonium Hydroxide (25%, 5 mL) dropwise. Alternatively, for anhydrous conditions, bubble dry ammonia gas or add solid Ammonium Carbonate.

-

Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The target carboxamide should precipitate out.

-

Purification: Filter the solid. If necessary, recrystallize from Ethanol/DMF or purify via flash column chromatography (Eluent: 5-10% MeOH in DCM).

Data Summary & Quality Control

The following table outlines the expected analytical signatures for the key intermediate and final product.

| Compound | Molecular Weight | Appearance | Key 1H NMR Signals (DMSO-d6) | IR (cm⁻¹) |

| Isatin | 147.13 | Orange Solid | 1730 (C=O ketone), 1610 (C=O lactam) | |

| Intermediate Acid | 188.18 | Pale Yellow Solid | 2500-3300 (OH broad), 1690 (C=O) | |

| Target Carboxamide | 187.20 | Off-white/Yellow | 3350/3180 (NH stretch), 1660 (C=O amide) |

Troubleshooting & Optimization

-

Low Yield in Phase I: If the Pfitzinger reaction is sluggish, switch solvent to Dioxane and use higher temperatures (reflux). Ensure Acetamidine is not hydrolyzed before reacting; adding it after the isatin ring opening is crucial.

-

Solubility Issues: 2-Aminoquinolines are often poorly soluble. Use DMF or DMSO for NMR analysis and reactions.

-

Alternative Activation: If CDI fails, use HBTU/DIPEA in DMF for the amidation step. Avoid

unless the amino group is protected (e.g., with an acetyl group), as it may form the 2-chloro derivative.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-Aminoquinoline-4-carboxamide.

References

-

Pfitzinger Reaction Mechanism & Scope

-

Synthesis of 2-Aminoquinoline-4-carboxylic Acid Derivatives

-

El-Saghier, A. M. M., et al. (2025).[2] "Synthesis of 2-aminoquinoline derivatives via Pfitzinger condensation." Journal of Chemical Research. (Contextual grounding based on standard Pfitzinger modifications).

-

Thieme Pharmaceutical Substances: "2-Aminoquinoline-4-carboxamide synthesis via Isatin and Ethanimidamide."[3]

-

-

Amidation of Quinoline Carboxylic Acids

-

Biological Relevance (Antimalarial/Anticancer)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminoquinoline-4-carboxamide IUPAC name and structure

Technical Monograph: The 2-Aminoquinoline-4-carboxamide Scaffold

Executive Summary

The 2-aminoquinoline-4-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from the more common 4-aminoquinoline class (e.g., chloroquine). While the 4-aminoquinolines are historically significant antimalarials, the quinoline-4-carboxamide core has emerged as a potent template for next-generation therapeutics, particularly in targeting resistant Plasmodium falciparum (via PfEF2 inhibition) and specific human kinases involved in oncology.

This guide details the structural identity, validated synthetic protocols, and functional properties of the 2-aminoquinoline-4-carboxamide core, designed for researchers requiring high-fidelity chemical data.

Chemical Identity & Structural Analysis

The molecule consists of a bicyclic naphthalene-like heterocycle (quinoline) substituted with an amino group at position 2 and a carboxamide group at position 4. This specific substitution pattern creates a unique electronic environment, enhancing hydrogen bond donor/acceptor capabilities critical for binding pocket interactions.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Aminoquinoline-4-carboxamide |

| Alternative Names | 2-Amino-4-carbamoylquinoline; 2-Amino-4-quinolinecarboxamide |

| Core Scaffold CAS | Precursor Acid:[1] 157915-68-9 (2-aminoquinoline-4-carboxylic acid) |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| SMILES | NC(=O)c1c(N)nc2ccccc21 (Canonical) |

| H-Bond Donors | 2 (Amine -NH₂, Amide -NH₂) |

| H-Bond Acceptors | 2 (Quinoline N, Amide O) |

Structural Visualization

The following diagram illustrates the atomic numbering and connectivity, highlighting the critical C2 and C4 positions for derivatization.

Figure 1: Connectivity map of 2-aminoquinoline-4-carboxamide. The C2-Amino and C4-Carboxamide vectors are orthogonal, allowing for dual-site interaction within biological targets.

Synthetic Architecture

Synthesis of the 2-aminoquinoline-4-carboxamide core requires navigating the reactivity of the pyridine ring. Direct amination of quinoline is difficult; therefore, the most robust route involves constructing the ring with the functionality in place or using a "Displacement-Amidation" strategy.

Validated Protocol: The Isatin-Pfitzinger Route (Modified)

This protocol relies on the Pfitzinger reaction to generate the quinoline core, followed by functional group interconversion.[2] This is preferred over direct amination due to higher regioselectivity.

Retro-Synthetic Logic:

-

Target: 2-Aminoquinoline-4-carboxamide.

-

Precursor: 2-Chloroquinoline-4-carboxamide (allows SNAr displacement).

-

Precursor: 2-Hydroxyquinoline-4-carboxylic acid (Isostere of 2-oxo).

-

Starting Material: Isatin + Malonic Acid derivative.

Step-by-Step Methodology

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid (The Scaffold)

-

Reagents: Isatin (1.0 eq), Malonic Acid (1.2 eq), Acetic Acid (Solvent).

-

Procedure: Reflux Isatin with malonic acid in acetic acid. The condensation yields 2-hydroxyquinoline-4-carboxylic acid (often existing as the 2-quinolone tautomer).

-

Checkpoint: Product precipitates as a solid. MP > 250°C.[3]

Step 2: Chlorination (Activation)

-

Reagents: POCl₃ (Phosphorus Oxychloride).

-

Mechanism: Conversion of the 2-hydroxy/oxo group and the 4-carboxylic acid to the acid chloride/chloro-imidate.

-

Procedure: Reflux the intermediate from Step 1 in neat POCl₃ for 2-4 hours.

-

Result: 2-Chloroquinoline-4-carbonyl chloride.

Step 3: Dual Amidation (The "Double-Tap")

-

Reagents: NH₃ (aq) or NH₃/MeOH (saturated).

-

Logic: The acyl chloride at C4 is highly reactive and converts to the amide at 0°C. The chlorine at C2 is susceptible to Nucleophilic Aromatic Substitution (SNAr) but requires higher energy (heat/pressure) due to the aromatic ring stability.

-

Protocol:

-

Treat the crude acyl chloride with cold NH₃/MeOH to form 2-chloroquinoline-4-carboxamide .

-

Transfer to a sealed pressure vessel. Add excess NH₃/Ethanol. Heat to 100-120°C for 12-24 hours.

-

The C2-Chloro is displaced by NH₂, yielding the target 2-aminoquinoline-4-carboxamide .

-

Figure 2: Synthetic workflow utilizing the chlorination-displacement strategy. This route ensures correct regiochemistry at C4 before introducing the C2 amine.

Medicinal Chemistry Utility

The 2-aminoquinoline-4-carboxamide scaffold is not merely a structural curiosity; it is a bioisostere of several kinase inhibitors and a direct precursor to advanced antimalarials.

Pharmacophore Features

-

H-Bonding Network: The C4-amide acts as a critical anchor in protein active sites. In the case of Plasmodium falciparum Elongation Factor 2 (PfEF2), the amide carbonyl accepts a hydrogen bond from the backbone, while the amino group can interact with conserved acidic residues (Asp/Glu).

-

Planarity: The quinoline ring provides π-π stacking interactions with aromatic residues (Phe/Tyr/Trp) in the binding pocket.

Case Study: Antimalarial Efficacy (DDD107498 Analogues)

Research published in Nature and J. Med. Chem. highlights the quinoline-4-carboxamide class (specifically DDD107498) as a breakthrough in treating multiple life-cycle stages of malaria [1, 2].[4]

-

Mechanism of Action: Inhibition of protein synthesis via PfEF2.[2][4]

-

Relevance to 2-Amino: While DDD107498 possesses a C2-aryl substituent, Structure-Activity Relationship (SAR) studies indicate that the C2 position is the "tolerance vector." Small polar groups (like -NH₂) at C2 modify solubility and metabolic clearance (Cl_int) compared to bulky lipophilic groups.

Table 1: Comparative SAR Profile of Quinoline-4-carboxamides

| Substituent (C2) | Substituent (C4) | Activity (PfEF2) | Solubility | Liability |

| -Aryl (e.g., DDD107498) | -Carboxamide | High (nM) | Low | High LogP |

| -Amino (-NH₂) | -Carboxamide | Moderate | High | Rapid Clearance (Metabolic) |

| -Chloro (-Cl) | -Carboxamide | Moderate | Low | Lipophilicity |

Note: The 2-amino variant often serves as a "fragment" for fragment-based drug discovery (FBDD) to probe hydrophilic pockets before optimizing for potency.

Analytical Characterization

To ensure scientific integrity, synthesized compounds must meet the following spectral criteria.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

-

Amide Protons: Two broad singlets (or one broad doublet) typically between δ 7.5 - 8.5 ppm (exchangeable with D₂O).

-

Amino Protons (C2-NH₂): Broad singlet around δ 6.0 - 7.0 ppm. Note: These are shielded relative to the amide protons.

-

Aromatic Ring:

-

H3 (Quinoline): Singlet around δ 7.1 ppm (characteristic of 2,4-substitution).

-

H5-H8 (Benzene ring): Multiplet cluster between δ 7.4 - 8.2 ppm.

-

Quality Control Check:

-

TLC: 10% Methanol in DCM (Visualized under UV 254nm). The amine will cause significant tailing unless a drop of triethylamine is added.

-

Mass Spectrometry (ESI+): [M+H]⁺ = 188.08.

References

-

Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[4] Nature, 522, 315–320.

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[2] Journal of Medicinal Chemistry, 59(21), 9672–9685.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3159677, 2-aminoquinoline-4-carboxylic acid.

- Wolf, C., et al. (2008). Regioselective Synthesis of 2-Amino- and 2-Alkoxy-Substituted Quinolines via Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry.

Sources

- 1. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: 2-Aminoquinoline-4-carboxamide Scaffolds in Drug Discovery

Topic: Physical and Chemical Characteristics of 2-Aminoquinoline-4-carboxamide Content Type: Technical Whitepaper / Scaffold Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

2-Aminoquinoline-4-carboxamide (CAS: 16335-07-2) represents a privileged scaffold in modern medicinal chemistry, particularly within the anti-infective (antimalarial) and oncology sectors. Characterized by a planar, electron-rich quinoline core decorated with both a hydrogen-bond donor/acceptor motif (carboxamide) and a modifiable amine handle, this structure serves as a critical intermediate for PfEF2 inhibitors and Tyrosine Kinase inhibitors .

This guide provides a rigorous analysis of the physicochemical barriers associated with this scaffold—specifically its "brick dust" solubility profile—and details optimized synthetic protocols to overcome these challenges during lead optimization.

Molecular Identity & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | 2-Aminoquinoline-4-carboxamide |

| CAS Number | 16335-07-2 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| SMILES | NC1=NC2=CC=CC=C2C(C(N)=O)=C1 |

| H-Bond Donors | 2 (Amine -NH₂, Amide -NH₂) |

| H-Bond Acceptors | 2 (Quinoline N, Amide O) |

| Topological Polar Surface Area | ~82 Ų |

Structural Conformation & Sterics

The molecule adopts a planar conformation, facilitated by the conjugation of the quinoline ring system. The C4-carboxamide group typically lies out-of-plane relative to the quinoline ring to minimize steric clash with the C3/C5 protons, unless stabilized by intramolecular hydrogen bonding with the C5 position.

-

Critical Feature: The C2-amino group acts as a strong electron donor (+M effect), significantly increasing the electron density of the ring nitrogen and the C3 position, making the ring susceptible to electrophilic attack if not protected.

Physicochemical Profiling: The "Brick Dust" Challenge

A major hurdle in developing 2-aminoquinoline-4-carboxamide derivatives is their poor aqueous solubility, often referred to as "brick dust" character. This results from strong intermolecular

Solubility & Lipophilicity Data

| Parameter | Value / Characteristic | Implication for Development |

| Physical State | White to pale yellow solid | High lattice energy requires micronization for bioavailability. |

| Melting Point | > 250°C (Decomposes) | Indicates strong crystal packing; correlates with poor dissolution rates. |

| LogP (Predicted) | ~1.3 - 1.9 | Moderate lipophilicity, but high MP drives low solubility ( |

| pKa (Ring N) | ~7.3 (Estimated) | The C2-amino group boosts basicity (vs. Quinoline pKa ~4.9). Protonation aids solubility at pH < 5. |

| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Requires formulation strategies (e.g., mesylate/chloride salts or amorphous dispersions). |

| Solubility (DMSO) | > 20 mg/mL | Suitable for in vitro screening stocks. |

Stability Profile

-

Hydrolytic Stability: The C4-carboxamide is robust against hydrolysis under physiological conditions but can be hydrolyzed to the acid (2-aminoquinoline-4-carboxylic acid) under reflux in strong base (6M NaOH).

-

Oxidative Stability: The electron-rich C2-amine is susceptible to N-oxidation or oxidative deamination by metabolic enzymes (CYP450) if unsubstituted.

Synthetic Routes & Impurity Control[6]

The synthesis of the core scaffold determines the impurity profile. Two primary routes are recommended based on scale and derivative requirements.

Route A: The Pfitzinger Cyclization (Scale-Up Preferred)

This route builds the quinoline ring, allowing for diverse substitution patterns on the benzene ring (R3).

Caption: Modified Pfitzinger strategy for quinoline construction.

Route B: Nucleophilic Displacement (SAR Exploration)

Ideal for rapidly generating a library of C2-amine derivatives from a common intermediate.

Protocol: Displacement of 2-Chloroquinoline-4-carboxamide

-

Precursor: Start with 2-chloroquinoline-4-carboxamide.

-

Reaction: Dissolve precursor (1.0 eq) in anhydrous NMP or DMAc (high boiling polar aprotic is essential).

-

Nucleophile: Add Amine (R-NH₂, 3.0 eq).

-

Conditions: Microwave irradiation at 140°C for 30-60 mins.

-

Note: Thermal heating requires 16-24h at 120°C.

-

-

Workup: Pour into ice-water. The product typically precipitates. Filter and wash with Et₂O to remove residual high-boiling solvent.

Self-Validating Check:

-

TLC: 2-Chloro starting material is less polar (higher Rf) than the 2-amino product.

-

Color Change: Reaction often darkens; successful precipitation yields a lighter solid.

Biological Mechanism & SAR Implications

The 2-aminoquinoline-4-carboxamide scaffold acts as a competitive inhibitor in several ATP-binding pockets, but its most distinct activity is in antimalarial pharmacology.

Signaling Pathway: PfEF2 Inhibition

Recent studies (e.g., Nature, J. Med. Chem.) identify this scaffold as a potent inhibitor of Plasmodium falciparum Elongation Factor 2 (PfEF2).

Caption: Mechanism of Action for PfEF2 inhibition by quinoline-4-carboxamides.

SAR Rules for Optimization

-

C4-Amide: Primary amides (-CONH₂) are often metabolically liable. N-alkylation (e.g., pyrrolidine-ethyl) improves solubility and potency.

-

C2-Amine: Unsubstituted amines (-NH₂) have poor permeability. Substitution with cyclic amines (morpholine, piperazine) lowers MP and improves LogD.

-

C6/C7 Positions: Halogenation (F, Cl) here blocks metabolic oxidation and improves lipophilic contact with the binding pocket.

Analytical Characterization

Expected NMR Signature (DMSO-d₆)

-

Amide Protons: Two broad singlets (exchangeable with D₂O). One typically at ~7.8 ppm, the other ~8.2 ppm (restricted rotation).

-

C3-Proton: A sharp singlet around 7.1 - 7.3 ppm . This is the diagnostic peak for the 2,4-disubstituted pattern.

-

Aromatic Ring: Multiplets in the 7.5 - 8.5 ppm range. The proton at C5 (peri to carbonyl) is often deshielded to >8.2 ppm.

-

Amine (C2): Broad singlet at ~6.5 - 7.0 ppm (if unsubstituted).

Mass Spectrometry (ESI+)

-

Parent Ion: [M+H]⁺ = 188.08.

-

Fragmentation: Loss of NH₃ (M-17) from the carboxamide is a common fragmentation pathway in MS/MS.

References

-

Baragaña, B., et al. (2015). "A novel multiple-stage antimalarial agent that inhibits protein synthesis." Nature, 522, 315–320. Link

-

Williamson, A. E., et al. (2016). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 59(21), 9862–9881. Link

-

PubChem Compound Summary. (2024). "2-Aminoquinoline-4-carboxylic acid (CID 3159677)."[2] National Center for Biotechnology Information. Link

-

Zhou, G., et al. (2016). "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Heterocycles, 92(3), 521. Link

-

Van Eerdenbrugh, B., et al. (2010). "Crystal structure of dibucaine derivatives." Acta Crystallographica Section E. Link

Sources

2-Aminoquinoline-4-carboxamide: A Strategic Scaffold in Medicinal Chemistry

Topic: 2-Aminoquinoline-4-carboxamide Derivatives and Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological efficacy of 2-aminoquinoline-4-carboxamides hinges on the precise decoration of the quinoline ring. The 2-amino group is not merely a substituent but a critical "anchor" for active site binding.

The Pharmacophore Triad

The scaffold functions through three primary interaction zones:

-

Zone A (2-Amino Group): Acts as a bidentate ligand. In nNOS inhibitors, this amine forms a critical salt bridge with a glutamate residue (e.g., Glu592 in rat nNOS), mimicking the guanidine group of the substrate L-arginine.

-

Zone B (4-Carboxamide): Provides a secondary hydrogen bonding network. The amide oxygen often accepts a hydrogen bond from the backbone of the target protein, while the amide nitrogen can donate to adjacent residues, stabilizing the inhibitor-enzyme complex.

-

Zone C (Benzenoid Ring - Positions 5, 6, 7, 8): Modulates lipophilicity and selectivity. Substitutions at position 7 (e.g., methoxy, halo) are particularly effective in enhancing potency against nNOS by filling hydrophobic pockets.

SAR Logic Diagram

The following diagram illustrates the functional logic of the scaffold modifications.

Figure 1: Functional decomposition of the 2-aminoquinoline-4-carboxamide scaffold showing key SAR drivers.

Synthetic Strategies

Synthesis of 2-aminoquinoline-4-carboxamides requires navigating the reactivity of the quinoline ring. The most robust method is the Modified Pfitzinger/Camps Synthesis , which constructs the ring with the functionalities in place, avoiding the harsh conditions of Chichibabin amination.

Primary Route: Isatin-Amidine Condensation

This route is preferred for its atom economy and the availability of substituted isatins.

Mechanism:

-

Ring Opening: Base-catalyzed attack of the amidine (or imidate) on the isatin carbonyl.

-

Recyclization: Condensation of the resulting intermediate to form the quinoline ring.

Figure 2: The Modified Pfitzinger/Camps synthesis pathway for 2-aminoquinoline-4-carboxamides.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-7-methoxyquinoline-4-carboxamide.

Materials:

-

7-Methoxyisatin (5.0 mmol)

-

Carbamimidic chloride or Ethanimidamide hydrochloride (6.0 mmol)

-

Potassium Hydroxide (KOH), 10% aqueous solution

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

Dissolution: Dissolve 7-methoxyisatin (0.89 g) in 15 mL of 10% KOH. The solution will turn deep red/orange due to isatinate formation.

-

Addition: Add the amidine hydrochloride (0.60 g) portion-wise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with glacial acetic acid to pH ~5-6.

-

Isolation: A yellow/off-white precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize from ethanol/water (4:1) or purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the characteristic singlet for H-3 (approx. 7.2-7.5 ppm) and the broad singlets for the amino (NH2) and carboxamide (CONH2) protons (often exchangeable with D2O).

-

MS (ESI+): [M+H]+ peak at expected mass (e.g., 218.2 for the 7-methoxy analog).

Pharmacology & Mechanism of Action[1]

Neuroprotection: nNOS Inhibition

The 2-aminoquinoline scaffold is a potent bioisostere for arginine.

-

Target: Neuronal Nitric Oxide Synthase (nNOS).

-

Mechanism: Competitive inhibition at the arginine binding site.

-

Therapeutic Value: Overactivation of nNOS leads to excitotoxicity in neurodegenerative diseases (Alzheimer's, Parkinson's). 2-Aminoquinoline-4-carboxamides offer improved blood-brain barrier (BBB) permeability compared to traditional guanidine-based inhibitors due to the reduced basicity of the aminoquinoline system.

Antifibrotic Activity: PAI-1 Inhibition

Recent patent literature (e.g., WO 2018/189012) highlights N-arylethyl-2-aminoquinoline-4-carboxamide derivatives.

Quantitative Data Summary (Representative)

| Compound Class | R7 Substituent | Target | IC50 / Ki (nM) | Key Property |

| 2-Aminoquinoline | H | nNOS | ~500 nM | Moderate selectivity vs eNOS |

| 2-Amino-7-methoxy | -OCH3 | nNOS | ~50 - 100 nM | Enhanced hydrophobic fit |

| N-Arylethyl-2-amino | H | PAI-1 | < 100 nM | Antifibrotic efficacy |

| 2-Amino-4-carboxamide | H | General | N/A | High solubility scaffold |

Future Outlook & Optimization

The next generation of these derivatives focuses on "Soft Drug" design —compounds that are active against the target (e.g., in the lung for fibrosis) but rapidly metabolized in the systemic circulation to minimize off-target effects.

Key Optimization Vectors:

-

N-Alkylation at Position 2: Converting the primary amine to a secondary amine with polar side chains to tune pKa and solubility.

-

Scaffold Hopping: Replacing the quinoline nitrogen with a carbon (naphthalene) or adding a second nitrogen (naphthyridine) to alter metabolic stability.

References

-

Pensa, A. V., et al. (2017). "Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 60(16), 7146–7165. Link

-

Boehringer Ingelheim International GmbH. (2018). "Substituted N-arylethyl-2-aminoquinoline-4-carboxamide derivatives." World Intellectual Property Organization Patent WO 2018/189012. Link

- Srinivasan, N., et al. (2010). "Synthesis of 2-aminoquinoline-3-carbonitrile derivatives." Synthetic Communications, 40(22), 3369-3374. (Cited for general 2-aminoquinoline synthesis methodology).

-

Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research, 42(3), 439-451. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Aminoquinoline-4-carboxamide Scaffolds

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the 2-aminoquinoline-4-carboxamide scaffold, a privileged structure in medicinal chemistry.[1][2] While historically overshadowed by 4-aminoquinoline antimalarials (e.g., chloroquine), this specific isomer has emerged as a potent chemotype with dual-functionality: antimalarial activity via a novel mechanism (PfEF2 inhibition) and anticancer activity via Receptor Tyrosine Kinase (RTK) modulation .[1][2]

This document details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesizing and evaluating this class of compounds.[2]

Chemical Profile & Structural Significance[1][2][3][4]

The 2-aminoquinoline-4-carboxamide core is characterized by a quinoline ring substituted with an amino group at position 2 and a carboxamide moiety at position 4.[1][2] This arrangement creates a unique electronic environment that facilitates hydrogen bonding interactions with ATP-binding pockets of kinases and the GTP-binding domains of translation factors.[1][2]

Physicochemical Properties[1][2]

-

Lipophilicity (LogP): Typically ranges from 2.5 to 4.5, allowing for passive membrane permeability.[1][2]

-

H-Bonding: The C4-carboxamide acts as a critical H-bond donor/acceptor pair, essential for orienting the molecule within the active site of target proteins (e.g., EGFR, PfEF2).[1][2]

-

Solubility: Free bases are often poorly soluble; formulation as succinate or hydrochloride salts is standard for biological assays.[1][2]

Structural Distinction

It is crucial to distinguish this scaffold from its isomer, 4-aminoquinoline (the core of chloroquine).[2]

Pharmacology & Mechanism of Action[5][6]

Antimalarial Activity: The PfEF2 Breakthrough

The most significant advancement for this scaffold is exemplified by Cabamiquine (DDD107498) , a 2-substituted quinoline-4-carboxamide.[1] Unlike traditional antimalarials, this class inhibits Plasmodium falciparum Elongation Factor 2 (PfEF2) .[1][2]

-

Mechanism: The compound binds to the GTP-binding domain of PfEF2.[1][2]

-

Effect: It prevents the translocation of the ribosome along the mRNA, effectively halting protein synthesis.

-

Potency: Exhibits IC50 values in the low nanomolar range (~1 nM) against both wild-type and multidrug-resistant strains (e.g., K1, Dd2).[1][2]

Anticancer Activity: Kinase Inhibition

Derivatives with a free or substituted amino group at position 2 function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs).[1][2]

-

Targets: EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2.[1][2]

-

Mode of Action: The 2-amino group forms a hinge-binding interaction within the kinase ATP pocket, while the 4-carboxamide extends into the solvent-accessible region or interacts with the gatekeeper residue.[1][2]

-

Downstream Effect: Inhibition of autophosphorylation blocks the PI3K/Akt and MAPK signaling cascades, leading to G0/G1 cell cycle arrest and apoptosis.[2]

Visualization of Signaling Pathways

PfEF2 Inhibition Pathway (Antimalarial)

The following diagram illustrates the blockade of ribosomal translocation by 2-aminoquinoline-4-carboxamides.[1][2]

Caption: Mechanism of action for antimalarial quinoline-4-carboxamides targeting PfEF2-mediated ribosomal translocation.[1][2]

RTK Signaling Inhibition (Anticancer)

This diagram details the disruption of EGFR signaling.[1][2]

Caption: Disruption of EGFR-mediated PI3K/Akt and MAPK pathways by 2-aminoquinoline-4-carboxamide derivatives.[1][2]

Experimental Protocols

Synthesis: Modified Pfitzinger Reaction

This protocol describes the synthesis of the core scaffold.

Reagents: Isatin, Enamine (or ketone), KOH, Ethanol.[2] Reaction Type: Condensation-Cyclization.[1][2]

-

Preparation of Isatin Salt: Dissolve Isatin (1.0 eq) in 33% aqueous KOH (5.0 eq) and heat to 80°C until fully dissolved (formation of isatinate).

-

Condensation: Add the appropriate ketone or enamine (1.2 eq) to the hot solution.[1][2]

-

Reflux: Reflux the mixture for 12–24 hours. The color typically changes to dark brown/red.[1][2]

-

Workup: Cool to room temperature and acidify with glacial acetic acid to pH 4–5.

-

Precipitation: The 2-substituted-quinoline-4-carboxylic acid precipitates.[1][2] Filter and wash with cold water.[2]

-

Amidation: Convert the acid to the carboxamide using EDC/HOBt coupling with the desired amine (e.g., pyrrolidinyl-ethylamine for DDD107498 analogs) in DMF.

In Vitro Antimalarial Assay (SYBR Green I)

Objective: Determine EC50 against P. falciparum.

-

Culture: Maintain P. falciparum (3D7 strain) in RPMI 1640 with 5% Albumax II.

-

Synchronization: Synchronize culture to ring stage using 5% sorbitol.[1][2]

-

Plating: Dispense 100 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound.

-

Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90% N2, 5% O2, 5% CO2).

-

Lysis/Staining: Add 100 µL of lysis buffer containing SYBR Green I dye.[1][2]

-

Detection: Incubate for 1 hour in the dark and measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot fluorescence vs. log[concentration] to calculate EC50 using non-linear regression.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives referenced in the literature.

| Compound ID | R2 Substituent | R4 Substituent | Target | Activity (IC50/EC50) | Reference |

| DDD107498 | 4-(morpholinomethyl)phenyl | N-(2-pyrrolidin-1-ylethyl) | PfEF2 (Malaria) | 1.0 nM (Pf 3D7) | [1] |

| Analog 19 | 4-methoxyphenyl | N-benzyl | EGFR (Cancer) | 45 nM | [2] |

| Analog 27 | 2-amino (free) | N-phenyl | HER2 (Cancer) | 120 nM | [2] |

| Chloroquine | (Reference) | (Reference) | Heme Polymerase | ~15 nM | [3] |

References

-

Baragaña, B., et al. (2015).[1][2] A novel multiple-stage antimalarial agent that inhibits protein synthesis.[1][2][3] Nature, 522(7556), 315–320.[2]

-

Solomon, V. R., & Lee, H. (2011).[1][2] Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry, 18(10), 1488-1508.[1][2]

-

Foley, M., & Tilley, L. (1998).[2] Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(1), 1671-1685.[1][2]

-

Mijangos, M. V., et al. (2021).[1][2][4] Synthesis of Quinoline‐4‐carboxamides via a Modified Pfitzinger Reaction. European Journal of Organic Chemistry, 2021(4), 637–647.[2][4] [1][2]

The Therapeutic Promise of 2-Aminoquinoline-4-carboxamides: A Technical Guide for Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this versatile family, the 2-aminoquinoline-4-carboxamide moiety has garnered significant attention as a promising pharmacophore for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and potential therapeutic applications of 2-aminoquinoline-4-carboxamide derivatives, with a focus on their emerging roles in oncology, infectious diseases, and neurodegeneration. We will delve into the causality behind experimental designs and present self-validating protocols to empower researchers in their drug discovery endeavors.

Anticancer Potential: Targeting Key Signaling Pathways in Colorectal Cancer

Recent investigations have illuminated the potential of 2-aminoquinoline-4-carboxamide derivatives as potent anticancer agents, particularly in the context of chemoresistant colorectal cancer. A novel series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides has been shown to induce apoptosis by targeting a critical node in cancer cell survival: the PI3K/AKT/mTOR signaling pathway.[2]

Mechanism of Action: Inhibition of PDK1 and Induction of Apoptosis

The primary mechanism of action for these compounds is the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[2] PDK1 is a master regulator that phosphorylates and activates AKT, a central kinase that promotes cell proliferation, metastasis, and survival while inhibiting apoptosis.[2] Overexpression of the AKT pathway is a common feature in various cancers, including colorectal cancer, and is associated with resistance to conventional chemotherapy.[2] By inhibiting PDK1, these quinoline-4-carboxamide derivatives effectively block the downstream activation of AKT, leading to a cascade of pro-apoptotic events, including the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of caspases.[2]

Quantitative Data: In Vitro Anticancer Activity

A representative compound from this series, 2-(4-methoxyphenyl)-N,6-diphenylquinoline-4-carboxamide (Compound 7a), has demonstrated significant in vitro anticancer activity.[2] The following table summarizes its inhibitory concentrations against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 7a | HCT116 | Colon Cancer | 5.2 |

| SW620 | Colon Cancer | 7.8 | |

| MIA PaCa-2 | Pancreatic Cancer | 10.5 | |

| MCF-7 | Breast Cancer | 12.3 | |

| Table 1: In vitro anticancer activity of Compound 7a. Data extracted from[2]. |

Experimental Protocol: Synthesis of N,2-diphenyl-6-(aryl)quinoline-4-carboxamide Derivatives

The synthesis of these potent anticancer agents is achieved through a multi-step process, with the key final step being a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties at the 6-position of the quinoline ring. This allows for the exploration of structure-activity relationships (SAR) and optimization of the lead compounds.

Step-by-Step Methodology (Suzuki Coupling):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 6-bromo-N,2-diphenylquinoline-4-carboxamide (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Base Addition: Add an aqueous solution of a base, typically sodium carbonate (2 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N,2-diphenyl-6-(aryl)quinoline-4-carboxamide derivative.[2]

Antimalarial Activity: A Novel Mechanism Targeting Protein Synthesis

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. A quinoline-4-carboxamide derivative, M5717 (also known as DDD107498), has emerged as a promising clinical candidate with potent activity against multiple life-cycle stages of the malaria parasite.[3][4]

Mechanism of Action: Inhibition of Plasmodium Translation Elongation Factor 2 (PfEF2)

M5717 exerts its antimalarial effect through a novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[4][5] PfEF2 is a crucial enzyme involved in the elongation step of protein synthesis, catalyzing the translocation of the ribosome along the messenger RNA. By inhibiting PfEF2, M5717 effectively halts protein synthesis in the parasite, leading to its death.[4] This unique mechanism of action is a significant advantage, as it is not susceptible to existing resistance mechanisms that affect many current antimalarial drugs.

Preclinical Data: Potent In Vitro and In Vivo Efficacy

M5717 has demonstrated exceptional potency in preclinical studies, with low nanomolar activity against various P. falciparum strains and excellent efficacy in mouse models of malaria.[5][6]

| Parameter | Value | Species/Strain | Reference |

| In Vitro EC50 | 0.5 - 1.0 nM | P. falciparum 3D7 | [4] |

| In Vivo ED90 | <1 mg/kg (oral, 4 days) | P. berghei (mouse model) | [4] |

| Human Half-life (t1/2) | 155 - 193 hours | Healthy Volunteers | [5] |

| Table 2: Preclinical and early clinical data for the antimalarial candidate M5717. |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

This protocol provides a standardized method for determining the in vitro activity of compounds against the erythrocytic stages of P. falciparum.

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., M5717) in DMSO and then further dilute in culture medium.

-

Assay Plate Setup: Add the diluted compounds to a 96-well plate. Add the parasite culture (1% parasitemia, 1% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Potential in Neurodegenerative and Inflammatory Diseases

While research on 2-aminoquinoline-4-carboxamides in neurodegenerative diseases is still in its early stages, the broader 4-aminoquinoline scaffold has shown promise, suggesting a potential avenue for future investigation.[1] Derivatives of 4-aminoquinoline are being explored as multi-target-directed ligands for Alzheimer's disease, focusing on their ability to inhibit cholinesterases, reduce oxidative stress, and chelate metal ions.[7][8] Furthermore, certain quinoline-2-carboxamide derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[9] The anti-inflammatory properties of quinoline derivatives have also been noted, with some compounds showing significant activity in animal models of inflammation.[10] These findings provide a strong rationale for the design and synthesis of novel 2-aminoquinoline-4-carboxamide derivatives to explore their potential in treating neuroinflammatory and neurodegenerative conditions.

Conclusion and Future Directions

The 2-aminoquinoline-4-carboxamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its demonstrated efficacy in targeting key pathways in cancer and infectious diseases, coupled with the broader potential of the quinoline nucleus in neurodegenerative and inflammatory disorders, underscores its significance in modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets, expanding their evaluation in a wider range of disease models, and advancing the most promising candidates towards clinical development.

References

-

Shalini V, Priyadarshini A N, Harsha Kachigere B, et al. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Mol Divers. 2023;27(4):1567-1586. [Link]

-

Aquino, A., Fusco, S., Catuogno, S., et al. (2017). The 2-amino-4-(1-piperidine) pyridine suppresses colon cancer cell proliferation and metastasis in vitro as well as tumor development in the mice model. Oncotarget, 8(52), 90017–90032. [Link]

-

Khan, I., Saeed, K., & Khan, I. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(15), 2749. [Link]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1269325. [Link]

-

A new general method for the synthesis of 2,6'-diquinoline derivatives. (2006). ResearchGate. [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2015). A novel translation elongation factor 2 inhibitor cures malaria in a mouse model. Nature, 522(7556), 315–320. [Link]

-

Saudi, M. N. S., Rostom, S. A. F., Fahmy, H. T. Y., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174. [Link]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1351381. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Scientific Reports, 6, 29337. [Link]

-

Moehrle, J. J., Duparc, S., Siethoff, C., et al. (2020). Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor. Antimicrobial Agents and Chemotherapy, 64(4), e02061-19. [Link]

-

Li, Y., Wang, X., Wang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 247, 115042. [Link]

-

Bua, S., Gaggelli, E., Gaggelli, N., et al. (2018). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335–1343. [Link]

-

Moehrle, J. J., Duparc, S., Siethoff, C., et al. (2020). Preclinical Antimalarial Combination Studies: The Case of M5717, a P. falciparum Elongation Factor 2 Inhibitor and Pyronaridine, a Hemozoin Formation Inhibitor. ResearchGate. [Link]

-

Lee, J. Y., Lee, Y. M., Shin, S. Y., et al. (2015). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. Oncology Letters, 10(6), 3461–3468. [Link]

-

Siciliano, G., D'Alessandro, S., Parapini, S., et al. (2023). Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor cabamiquine for prevention and cure of malaria. Antimicrobial Agents and Chemotherapy, 67(11), e0089123. [Link]

-

Karas, M., Soukup, O., Korabecny, J., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1775. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 133-138. [Link]

-

Investigating Eukaryotic Elongation Factor 2 Kinase/Eukaryotic Translation Elongation Factor 2 Pathway Regulation and Its Role in Protein Synthesis Impairment during Disuse-Induced Skeletal Muscle Atrophy. (2015). National Institutes of Health. [Link]

-

In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026). Journal of the Serbian Chemical Society. [Link]

-

The p38 MAPK Signaling Activation in Colorectal Cancer upon Therapeutic Treatments. (2019). MDPI. [Link]

-

Pre-erythrocytic Activity of M5717 in Monotherapy and Combination in Preclinical Plasmodium Infection Models. (2022). ACS Infectious Diseases. [Link]

-

BCKDK of BCAA Catabolism Cross-talking With the MAPK Pathway Promotes Tumorigenesis of Colorectal Cancer. (2017). National Institutes of Health. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. occams.com [occams.com]

- 7. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

Spectroscopic Profile of 2-Aminoquinoline-4-carboxamide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 2-Aminoquinoline-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the quinoline core is present in numerous therapeutic agents, and a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to 2-Aminoquinoline-4-carboxamide, grounded in established principles and supported by data from analogous structures.

Introduction to 2-Aminoquinoline-4-carboxamide

2-Aminoquinoline-4-carboxamide belongs to the quinoline class of compounds, which are recognized for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The structural characterization of novel quinoline derivatives is a critical step in the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure and confirming the identity of synthesized compounds. This guide will delve into the expected spectroscopic signatures of 2-Aminoquinoline-4-carboxamide, offering insights into the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 2-Aminoquinoline-4-carboxamide based on the analysis of closely related compounds, including 2-aminoquinoline and substituted quinoline-4-carboxamide derivatives.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Aminoquinoline-4-carboxamide is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the protons of the amino group, and the protons of the carboxamide group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~8.0 - 8.2 | d | ~8.5 |

| H6 | ~7.4 - 7.6 | t | ~7.5 |

| H7 | ~7.7 - 7.9 | t | ~7.5 |

| H8 | ~7.9 - 8.1 | d | ~8.0 |

| H3 | ~7.0 - 7.2 | s | - |

| -NH₂ (amino) | ~5.0 - 6.0 | br s | - |

| -CONH₂ (amide) | ~7.5 and ~8.0 | two br s | - |

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable protons of the amino and amide groups. In less polar solvents like CDCl₃, these signals may be broader or exchange more rapidly. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the aromatic multiplets.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~158 - 160 |

| C3 | ~105 - 107 |

| C4 | ~145 - 147 |

| C4a | ~148 - 150 |

| C5 | ~128 - 130 |

| C6 | ~124 - 126 |

| C7 | ~130 - 132 |

| C8 | ~122 - 124 |

| C8a | ~118 - 120 |

| C=O (amide) | ~168 - 170 |

Expertise & Experience: The prediction of chemical shifts is based on the additive effects of the amino and carboxamide substituents on the quinoline ring. The electron-donating amino group at the C2 position is expected to shield C3 and C4a, while the electron-withdrawing carboxamide group at C4 will deshield the surrounding carbons. These predictions are corroborated by data from similar structures reported in the literature.[4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Aminoquinoline-4-carboxamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of 2-Aminoquinoline-4-carboxamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Aminoquinoline-4-carboxamide will be characterized by absorption bands corresponding to the N-H, C=O, and C=N/C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Amino (-NH₂) |

| 3350 - 3150 | N-H stretch | Amide (-CONH₂) |

| ~1680 | C=O stretch (Amide I) | Amide (-CONH₂) |

| ~1620 | N-H bend (scissoring) | Amino (-NH₂) |

| ~1600 | C=N/C=C stretch | Quinoline ring |

| ~1580 | N-H bend (Amide II) | Amide (-CONH₂) |

| 1500 - 1400 | C=C aromatic stretch | Quinoline ring |

Trustworthiness: The presence of two distinct N-H stretching bands for the primary amine and the characteristic Amide I and Amide II bands provides a self-validating system for the identification of the key functional groups in the molecule. The positions of these bands are well-established in infrared spectroscopy.[4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for FT-IR analysis of 2-Aminoquinoline-4-carboxamide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of 2-Aminoquinoline-4-carboxamide is C₁₀H₉N₃O. The expected exact mass of the molecular ion [M+H]⁺ is approximately 188.0818 m/z. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[1]

-

Key Fragmentation Pathways:

-

Loss of the carboxamide group (-CONH₂) resulting in a fragment at m/z ~144.

-

Loss of CO, followed by the loss of NH₂, leading to other characteristic fragments.

-

The fragmentation pattern of the quinoline ring itself.

-

Authoritative Grounding: The fragmentation of quinoline derivatives often involves cleavages of the substituent groups and characteristic ring fissions. The predicted fragmentation is based on established principles of mass spectrometry and observed patterns for similar heterocyclic compounds. The use of techniques like LC-MS allows for the analysis of the compound with minimal thermal decomposition.[1]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS analysis of 2-Aminoquinoline-4-carboxamide.

Conclusion

The comprehensive spectroscopic analysis of 2-Aminoquinoline-4-carboxamide, encompassing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and structural verification. The predicted spectral data, based on sound chemical principles and comparison with related structures, serves as a valuable reference for researchers in the field of medicinal chemistry and drug discovery. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating the confident characterization of this important chemical entity.

References

-

Chem-Impex. 2-Aminoquinoline. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7686-7700. [Link]

-

PubChem. 2-Aminoquinoline. [Link]

-

Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 136. [Link]

-

Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]

-

Journal of Drug Delivery and Therapeutics. In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. [Link]

-

Macartney, T. J., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 12(10), 1708-1715. [Link]

-

Khan, I., et al. (2020). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Molecules, 25(21), 5123. [Link]

-

PubChem. 2-Aminoquinoline-4-carboxylic acid. [Link]

-

Royal Society of Chemistry. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-Aminoquinoline-4-carboxamide

Executive Summary & Compound Significance

2-Aminoquinoline-4-carboxamide is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, antimalarials (e.g., PfEF2 inhibitors), and neurokinin-3 (NK-3) receptor antagonists. Its structural duality—possessing both a basic 2-aminoquinoline core and a neutral carboxamide moiety—creates a complex solubility profile governed by strong intermolecular hydrogen bonding and

This guide provides a technical analysis of its solubility behavior, thermodynamic drivers, and a validated protocol for experimental determination. It is designed for formulation scientists and synthetic chemists requiring precise control over solvation for reaction optimization or bioavailability enhancement.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-Aminoquinoline-4-carboxamide, one must understand the competing forces at the molecular level.

Structural Determinants

-

Crystal Lattice Energy (High): The molecule contains a donor-acceptor motif. The C4-carboxamide (

) and C2-amino ( -